molecular formula C13H17NO8S B11996835 Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate

Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate

Cat. No.: B11996835
M. Wt: 347.34 g/mol
InChI Key: HKQOVZSVDYWTMR-UHFFFAOYSA-N
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Description

Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate is a chemical compound with the molecular formula C13H17NO8S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used in various scientific research applications. This compound is known for its unique structure, which includes both amino and ester functional groups, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate typically involves the esterification of 5-amino-3-methyl-2,4-thiophenedicarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting diethyl ester is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester groups can undergo hydrolysis, releasing active metabolites that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate
  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Uniqueness

Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate is unique due to the presence of the oxalate group, which enhances its solubility and reactivity compared to its non-oxalate counterparts. This makes it a more versatile reagent in various chemical reactions and applications.

Properties

Molecular Formula

C13H17NO8S

Molecular Weight

347.34 g/mol

IUPAC Name

diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate;oxalic acid

InChI

InChI=1S/C11H15NO4S.C2H2O4/c1-4-15-10(13)7-6(3)8(17-9(7)12)11(14)16-5-2;3-1(4)2(5)6/h4-5,12H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

HKQOVZSVDYWTMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N.C(=O)(C(=O)O)O

Origin of Product

United States

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